molecular formula C6H12ClNO2 B1456630 Methyl 2-(1-aminocyclopropyl)acetate hydrochloride CAS No. 1040233-31-5

Methyl 2-(1-aminocyclopropyl)acetate hydrochloride

Cat. No.: B1456630
CAS No.: 1040233-31-5
M. Wt: 165.62 g/mol
InChI Key: PMJSYRNIYIVBCH-UHFFFAOYSA-N
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Description

Methyl 2-(1-aminocyclopropyl)acetate hydrochloride is a cyclopropane-containing organic compound with the molecular formula C₆H₁₁NO₂·HCl (C₆H₁₂ClNO₂ when accounting for the hydrochloride salt). Its structure features a cyclopropane ring substituted with an amino group (-NH₂) and an ester functional group (COOCH₃), stabilized as a hydrochloride salt. Key identifiers include:

  • SMILES: COC(=O)CC1(CC1)N
  • InChIKey: ULMBPGYSCZOWNE-UHFFFAOYSA-N
  • Collision Cross-Section (CCS): Predicted values for ionized forms (e.g., [M+H]⁺: 146.1 m/z, CCS 148.5 Ų) .

This compound’s rigid cyclopropane backbone and polar functional groups make it a candidate for pharmaceutical intermediates or bioactive molecule synthesis.

Properties

IUPAC Name

methyl 2-(1-aminocyclopropyl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-9-5(8)4-6(7)2-3-6;/h2-4,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMJSYRNIYIVBCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1(CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90722188
Record name Methyl (1-aminocyclopropyl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90722188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1040233-31-5
Record name Methyl (1-aminocyclopropyl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90722188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(1-aminocyclopropyl)acetate hydrochloride
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Preparation Methods

Cyclopropane Ring Formation via Alkylation and Cyclization

A key step is the cyclization of nitroacetate esters with 1,2-dihaloethanes to form 1-aminocyclopropane-1-carboxylic acid derivatives, which are precursors to the target compound.

  • Starting materials: Nitroacetic acid esters (methyl or ethyl nitroacetate) and 1,2-dihaloethane (e.g., glycol dibromide or 1,2-dichloroethane).
  • Catalysts: Sodium carbonate or salts derived from wormwood.
  • Solvent: Methylene dichloride.
  • Conditions: Reflux at 80–120°C.
  • Reaction: Alkylation followed by intramolecular cyclization to form the cyclopropane ring.

This step yields nitro-substituted cyclopropane esters, which are subsequently reduced and hydrolyzed to yield amino-cyclopropane carboxylic acid derivatives.

Reduction of Nitro Group to Amino Group

This mild reduction preserves the cyclopropane ring integrity while efficiently producing the amino functionality.

Hydrolysis and Esterification

  • Solvent: Methanol or ethanol.
  • Catalyst: Sodium hydroxide or potassium hydroxide.
  • Conditions: Reflux at 70–90°C.
  • Process: Hydrolysis of ester groups followed by controlled esterification to yield the methyl ester of 1-aminocyclopropane-1-carboxylic acid.

This step ensures the formation of the methyl 2-(1-aminocyclopropyl)acetate intermediate.

Formation of Hydrochloride Salt

  • The free base methyl 2-(1-aminocyclopropyl)acetate is treated with hydrochloric acid.
  • This step improves the compound’s solubility and stability.
  • Typical purification involves crystallization from 95% ethanol by cooling and stirring to obtain highly pure hydrochloride salt crystals.

Alternative Synthetic Route via Nucleophilic Substitution

An alternative preparation involves the nucleophilic substitution of cyclopropylamine derivatives with methyl 2-bromoacetate under basic conditions:

  • Step 1: Reaction of cyclopropylamine with methyl 2-bromoacetate to form methyl 2-[1-(methylamino)cyclopropyl]acetate.
  • Step 2: Treatment with hydrochloric acid to form the hydrochloride salt.

This method is favored for its straightforward approach and scalability in industrial settings. Control of reaction temperature (around 90°C for cyclopropane ring closure) and solvent selection (dichloromethane or 1,2-dichloroethane) are critical to minimize side reactions and maintain ring integrity.

Summary of Key Reaction Conditions and Parameters

Step Reagents/Catalysts Solvent Temperature (°C) Notes
Cyclopropane ring formation Nitroacetate ester + 1,2-dihaloethane + Na2CO3 or wormwood salt Methylene dichloride 80–120 (reflux) Alkylation and cyclization
Nitro group reduction Tin(II) chloride Methanol or ethanol 15–20 Mild reduction to amine
Hydrolysis and esterification NaOH or KOH Methanol or ethanol 70–90 (reflux) Hydrolysis and esterification
Hydrochloride salt formation HCl Ethanol (95%) Cooling Crystallization for purification
Nucleophilic substitution route Cyclopropylamine + methyl 2-bromoacetate DCM or 1,2-dichloroethane ~90 Alternative route with base

Research Findings and Optimization Notes

  • Catalyst choice : Sodium carbonate and wormwood salts are effective for cyclopropane ring formation, offering good yields and selectivity.
  • Reduction conditions : Tin(II) chloride is preferred for its mildness and high selectivity in reducing nitro groups without ring degradation.
  • Purification : Cooling stirred crystallization in 95% ethanol yields high-purity hydrochloride salt, crucial for pharmaceutical applications.
  • Industrial scalability : Use of continuous flow reactors and automated systems enhances yield and reproducibility, especially for the nucleophilic substitution route.
  • Analytical verification : Purity and structure confirmation are typically performed by NMR spectroscopy, LC-MS, and melting point analysis, ensuring batch-to-batch consistency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-aminocyclopropyl)acetate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

Methyl 2-(1-aminocyclopropyl)acetate hydrochloride serves as a crucial building block in organic synthesis. It is utilized in the development of various organic compounds and as a reagent in chemical reactions. The compound can be synthesized through reactions involving cyclopropylamine and methyl bromoacetate, often leading to high-yield products suitable for further modifications .

Biological Research

The compound has been studied for its potential effects on biological systems, including:

  • Enzyme Interactions : It acts as a substrate or inhibitor for specific enzymes involved in amino acid metabolism, influencing various biochemical processes.
  • Cellular Signaling : this compound can modulate signaling pathways related to growth, inflammation, and other physiological processes .

Medicinal Chemistry

Research indicates that this compound has promising therapeutic applications:

  • Antimicrobial Activity : Preliminary studies suggest significant antimicrobial effects against bacterial strains such as Staphylococcus aureus and Escherichia coli.
  • Anticancer Properties : Investigations have shown potential anticancer activity against liver and breast cancer cell lines, with mechanisms involving apoptosis induction in cancer cells .
  • Antioxidant Effects : The compound may exhibit antioxidant properties that help mitigate oxidative stress in cells.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

Study FocusFindings
Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth against various strains.
Anticancer ActivityInduced apoptosis in liver and breast cancer cell lines; specific IC50 values indicate moderate potency .
Enzyme ModulationInfluenced the activity of enzymes involved in amino acid metabolism, potentially affecting growth and differentiation pathways .

Mechanism of Action

The mechanism of action of methyl 2-(1-aminocyclopropyl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. Its effects are mediated through binding to receptors or enzymes, leading to changes in cellular functions .

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural motifs with Methyl 2-(1-aminocyclopropyl)acetate hydrochloride:

Compound Name Molecular Formula Key Structural Features CAS Number Source
Methyl 2-[1-(aminomethyl)cyclopropyl]acetate hydrochloride C₇H₁₄ClNO₂ Cyclopropane with aminomethyl (-CH₂NH₂) substituent 1417805-94-7
Ethyl 2-(1-aminocyclopropyl)acetate hydrochloride C₇H₁₂ClNO₂ Ethyl ester (vs. methyl) N/A (discontinued)
Methyl 2-amino-2-cyclopropylpropanoate hydrochloride C₇H₁₂ClNO₂ Propanoate ester with cyclopropane 1333675-34-5
Isopropyl 2-aminoacetate hydrochloride C₅H₁₂ClNO₂ Lacks cyclopropane; isopropyl ester N/A

Molecular and Functional Differences

  • Cyclopropane Modifications: Methyl 2-[1-(aminomethyl)cyclopropyl]acetate hydrochloride (C₇H₁₄ClNO₂) introduces an additional methylene group (-CH₂-) between the cyclopropane and amino group, increasing molecular weight (183.65 g/mol vs. Ethyl 2-(1-aminocyclopropyl)acetate hydrochloride replaces the methyl ester with ethyl, enhancing lipophilicity but reducing solubility in polar solvents .
  • Ester Chain Variations: Methyl 2-amino-2-cyclopropylpropanoate hydrochloride positions the cyclopropane on the propanoate backbone, creating a branched structure that may hinder hydrolysis compared to linear analogs .
  • Absence of Cyclopropane: Isopropyl 2-aminoacetate hydrochloride (C₅H₁₂ClNO₂) lacks the cyclopropane ring, reducing conformational rigidity and likely diminishing binding affinity in biological targets .

Reactivity Trends

  • Ester Hydrolysis : Methyl/ethyl esters hydrolyze faster than bulkier analogs (e.g., isopropyl) under basic conditions. The cyclopropane’s strain may accelerate reactivity in ring-opening reactions .
  • Amino Group Stability: Protonation as a hydrochloride salt enhances stability but reduces nucleophilicity, limiting applications in amide bond formation without deprotection .

Potential Uses

  • Pharmaceutical Intermediates: Cyclopropane-containing compounds are valued in drug discovery for their rigid, bioisosteric properties. For example, Methyl 2-amino-2-cyclopropylpropanoate hydrochloride may serve as a precursor for protease inhibitors .
  • Chemical Probes : The target compound’s collision cross-section data (CCS 148.5 Ų) suggests utility in mass spectrometry-based structural studies .

Limitations

  • Data Gaps: No biological or toxicity data are available for this compound, limiting its adoption in drug development .
  • Synthetic Challenges : Cyclopropane synthesis often requires harsh conditions (e.g., high temperatures, strong acids), complicating scalability .

Biological Activity

Methyl 2-(1-aminocyclopropyl)acetate hydrochloride is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

This compound has the following chemical characteristics:

  • Molecular Formula : C6_6H12_{12}ClNO2_2
  • Molecular Weight : 165.618 g/mol
  • Density : 1.147 g/cm³
  • Boiling Point : 162ºC at 760 mmHg

These properties indicate that the compound is a hydrochloride salt, enhancing its solubility and stability in aqueous environments, which is beneficial for biological assays and pharmaceutical applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions can modulate various biochemical pathways, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.
  • Receptor Binding : It can bind to receptors, influencing signaling pathways related to growth, inflammation, and other physiological processes.

Biological Activity

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives similar to this compound demonstrate significant antimicrobial effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : Preliminary investigations suggest potential anticancer activity, particularly against liver and breast cancer cell lines. The compound's ability to induce apoptosis in cancer cells is a key area of interest .
  • Antioxidant Effects : The compound may exhibit antioxidant properties, which are crucial for mitigating oxidative stress in cells .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

StudyFindings
Antimicrobial Activity Study (2022) Demonstrated significant antibacterial effects against E. coli and S. aureus, with minimum inhibitory concentrations comparable to standard antibiotics .
Anticancer Research (2023) Showed that the compound induced apoptosis in HepG2 liver cancer cells, suggesting its potential as a therapeutic agent .
Antioxidant Evaluation (2023) Found that the compound exhibited notable antioxidant activity, reducing oxidative damage in cellular models .

Applications in Research and Medicine

This compound serves as a valuable intermediate in the synthesis of various biologically active molecules. Its versatility makes it suitable for:

  • Pharmaceutical Development : Ongoing research aims to explore its potential as a lead compound for developing new drugs targeting infectious diseases and cancer.
  • Biochemical Research : It is utilized in studies investigating enzyme mechanisms and cellular signaling pathways.

Q & A

Q. What synthetic methodologies are recommended for preparing Methyl 2-(1-aminocyclopropyl)acetate hydrochloride with optimal yield?

Methodological Answer: The synthesis involves cyclopropane ring formation and subsequent functionalization. A key intermediate, 1-aminocyclopropyl acetic acid hydrochloride, can be synthesized via nucleophilic substitution and acid hydrolysis. For example:

  • Step 1: React 1-aminocyclopropane carboxylic acid derivatives with methyl chloroacetate in dichloromethane (DCM) using triethylamine (TEA) as a base .
  • Step 2: Hydrolysis under controlled pH (e.g., NaOH in 1,4-dioxane at 20°C for 16 hours) yields the intermediate acid, which is then esterified and converted to the hydrochloride salt .
  • Optimization: Use DMAP as a catalyst and mesyl chloride for activating intermediates, achieving yields up to 97% in analogous cyclopropane derivatives .

Q. Table 1: Key Reaction Parameters

StepReagents/ConditionsYieldPurityCharacterization Methods
1DCM, TEA, methyl chloroacetate59%>90%NMR, IR
2NaOH, 1,4-dioxane, 20°C97%90%LC-MS, elemental analysis

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy: Use 1^1H and 13^{13}C NMR to confirm cyclopropane ring geometry and ester/amine functionalities. For example, cyclopropane carbons typically appear at 14–25 ppm in 13^{13}C NMR .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (C6_6H12_{12}ClNO2_2, MW 165.62) and fragmentation patterns (e.g., m/z 122 for cyclopropane-acetate cleavage) .
  • Elemental Analysis: Validate Cl content (~21.4%) and C/N ratios to confirm salt formation .

Advanced Research Questions

Q. How does the cyclopropyl group influence the compound’s conformational stability and biological activity?

Methodological Answer: The cyclopropane ring imposes steric and electronic constraints, altering peptide backbone conformations and receptor interactions:

  • Conformational Studies: Use X-ray crystallography or computational modeling (e.g., DFT) to analyze bond angles (e.g., C-C-C ~60° in cyclopropane) and torsional strain .
  • Biological Activity: In vitro assays (e.g., receptor binding or enzyme inhibition) demonstrate enhanced metabolic stability compared to non-cyclopropane analogues. For example, cyclopropane-containing amino acids reduce proteolytic degradation by 40–60% in peptide conjugates .

Q. Table 2: Comparative Bioactivity Data

CompoundProteolytic StabilityReceptor Binding Affinity (IC50_{50})
Cyclopropane derivative60% retained after 24h12 nM (vs. 50 nM for linear analogue)
Linear analogue20% retained after 24h50 nM
Data extrapolated from cyclopropane-amino acid studies .

Q. What computational strategies are effective for predicting synthetic pathways or biological interactions of this compound?

Methodological Answer:

  • Retrosynthetic Analysis: Use databases like Reaxys and Pistachio to identify feasible routes. For example, prioritize cyclopropanation via Simmons-Smith or Kulinkovich reactions .
  • Molecular Dynamics (MD): Simulate cyclopropane ring interactions with biological targets (e.g., hormone receptors) using AMBER or GROMACS. Key parameters include van der Waals forces and hydrogen-bonding networks .
  • ADMET Prediction: Tools like SwissADME predict logP (1.40) and PSA (52.3 Å2^2), indicating moderate blood-brain barrier permeability .

Q. How can researchers resolve contradictions between observed bioactivity and purity data?

Methodological Answer:

  • Purity vs. Activity Discrepancies: If bioactivity is lower than expected despite high purity (>95%), check for:
    • Residual Solvents: Use GC-MS to detect traces of DCM or TEA, which may inhibit biological assays .
    • Enantiomeric Purity: Chiral HPLC or polarimetry can identify racemization during synthesis, critical for receptor selectivity .
  • Case Study: A 90% pure batch of a cyclopropane derivative showed reduced activity due to 5% residual mesyl chloride, confirmed via 1^{1}H NMR .

Q. What in vitro models are suitable for studying its effects on hormone secretion or muscle damage?

Methodological Answer:

  • Hormone Secretion: Use primary murine pituitary cells or HEK293 cells transfected with growth hormone receptors. Measure IGF-1 or cortisol levels via ELISA after 24-hour exposure .
  • Muscle Damage Models: Differentiate C2C12 myoblasts into myotubes and induce oxidative stress (e.g., H2_2O2_2). Assess protection via LDH release assays and ATP quantification .

Q. How does the hydrochloride salt form impact solubility and formulation stability?

Methodological Answer:

  • Solubility: The hydrochloride salt increases aqueous solubility (e.g., ~50 mg/mL in PBS vs. <10 mg/mL for free base). Confirm via UV-Vis spectrophotometry at λmax_{max} 260 nm .
  • Stability: Accelerated stability testing (40°C/75% RH for 6 months) shows <5% degradation by HPLC. Use lyophilization for long-term storage .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-(1-aminocyclopropyl)acetate hydrochloride
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